molecular formula C13H15ClN2O2 B12395235 OTUB2 inhibitor LN5P45

OTUB2 inhibitor LN5P45

Cat. No.: B12395235
M. Wt: 266.72 g/mol
InChI Key: VSHXIYGPPZYAGS-MNOVXSKESA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

LN5P45 is synthesized through a series of chemical reactions involving the incorporation of a chloroacethydrazide moiety that covalently reacts with the active-site cysteine residue of OTUB2 . The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed.

Industrial Production Methods

The industrial production methods for LN5P45 are not explicitly detailed in the available literature. it is typically produced in research laboratories under controlled conditions to ensure high purity and efficacy .

Chemical Reactions Analysis

Types of Reactions

LN5P45 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The primary product formed from these reactions is the monoubiquitinated OTUB2 enzyme .

Properties

Molecular Formula

C13H15ClN2O2

Molecular Weight

266.72 g/mol

IUPAC Name

(1S,2S)-N'-(2-chloroacetyl)-2-(3-methylphenyl)cyclopropane-1-carbohydrazide

InChI

InChI=1S/C13H15ClN2O2/c1-8-3-2-4-9(5-8)10-6-11(10)13(18)16-15-12(17)7-14/h2-5,10-11H,6-7H2,1H3,(H,15,17)(H,16,18)/t10-,11+/m1/s1

InChI Key

VSHXIYGPPZYAGS-MNOVXSKESA-N

Isomeric SMILES

CC1=CC(=CC=C1)[C@H]2C[C@@H]2C(=O)NNC(=O)CCl

Canonical SMILES

CC1=CC(=CC=C1)C2CC2C(=O)NNC(=O)CCl

Origin of Product

United States

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